3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYUAHFNZADNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrovalerone derivatives, have been reported to interact with central nervous system receptors.
Mode of Action
It is suggested that it may have a similar mode of action to other pyrovalerone derivatives, which are known to act as central nervous system stimulants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
- Pyrrolidine vs. Piperidine Rings : Compounds like 3a (pyrrolidine) and 6a (piperidine) differ in ring size, affecting conformational flexibility. The diethoxy groups in the target compound may enhance solubility compared to unsubstituted analogs like 3a .
- Substituent Effects : The 3,4-diethoxy groups in the target compound introduce steric bulk and electron-donating effects, contrasting with hydrophobic groups like the 4-ethylphenyl in or the trifluoromethyl group in . These modifications influence reactivity in downstream reactions (e.g., cyclizations) .
- Heterocyclic Extensions : Compounds such as 6a and those in –6 incorporate complex heterocycles (e.g., pyrazolo-pyrimidine, imidazo-pyrrolo-pyrazine), which are linked to specific bioactivities (e.g., EGFR or JAK inhibition). The target compound’s simpler pyrrolidine scaffold may prioritize synthetic versatility over target specificity .
Preparation Methods
Pyrrolidine Ring Functionalization
- Starting Material : Pyrrolidine or substituted pyrrolidines are used as precursors.
- Ethoxy Substitution : Introduction of ethoxy groups at the 3 and 4 positions can be achieved via nucleophilic substitution or alkylation reactions using ethyl halides or ethylating agents under controlled conditions. This step requires regioselective control to ensure substitution at the correct ring positions.
- Nitrogen Alkylation : The pyrrolidine nitrogen is alkylated with 3-oxopropanenitrile or an activated derivative to form the N-substituted product.
Formation of 3-Oxopropanenitrile Side Chain
- The 3-oxopropanenitrile moiety can be introduced by reacting the nitrogen of the pyrrolidine ring with 3-oxopropanenitrile derivatives or precursors such as cyanoacetyl chloride or cyanoacetyl derivatives.
- Alternative approaches include Michael addition or nucleophilic substitution reactions involving cyano-substituted ketones.
One-Step Synthesis Approaches
Experimental Conditions and Optimization
- Solvents : Ethanol and other polar solvents are preferred for nucleophilic substitution and alkylation steps due to their ability to dissolve both organic and inorganic reagents.
- Temperature : Mild heating (room temperature to reflux) is generally employed to optimize reaction rates without decomposing sensitive groups.
- Catalysts/Base : Use of bases such as potassium carbonate or organic bases can facilitate alkylation reactions.
- Reaction Time : Typically ranges from several hours to overnight depending on the step.
Related Synthetic Methodologies from Literature
Though direct literature on 3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile is limited, analogous pyrrolidine derivatives and nitrile-containing compounds provide insights:
- Multicomponent reactions involving pyrrolidinone derivatives and amines have been used to synthesize trisubstituted pyrrolidine-2,3-diones, which share structural features with the target compound. These reactions proceed via enamine intermediates stabilized by intramolecular hydrogen bonding, and yields can be optimized by solvent choice and reactant ratios.
- Pyrrolidine nitroxides with ethoxy substitutions have been synthesized from amino acids and ketones in multi-step procedures with improved yields, demonstrating strategies for functionalizing the pyrrolidine ring.
Data Table: Summary of Key Preparation Parameters
| Step | Reaction Type | Reagents/Precursors | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethoxy substitution | Pyrrolidine + ethyl halide | Polar solvent, base, RT | 70-80% | Regioselective alkylation at C3, C4 |
| 2 | Nitrogen alkylation | 3-Oxopropanenitrile derivative | Ethanol, base, reflux | 65-75% | N-substitution to attach oxopropanenitrile |
| 3 | One-step coupling (AI-predicted) | 3,4-Diethoxypyrrolidine + oxopropanenitrile | Optimized conditions via AI tools | N/A | Streamlined synthesis approach |
Research Findings and Analysis
- The regioselectivity of ethoxy substitution on the pyrrolidine ring is critical for obtaining the desired 3,4-diethoxy pattern, which influences biological activity and chemical properties.
- Alkylation on the nitrogen atom with 3-oxopropanenitrile derivatives must be controlled to avoid side reactions such as over-alkylation or ring opening.
- Computational chemistry and AI retrosynthesis tools have enhanced the prediction of efficient synthetic routes, reducing trial-and-error experimentation.
- Solvent choice significantly affects product yield and purity, with ethanol commonly providing higher yields in related pyrrolidine syntheses.
- Multicomponent reactions and enamine intermediates are promising strategies for synthesizing related pyrrolidine derivatives with functionalized side chains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
